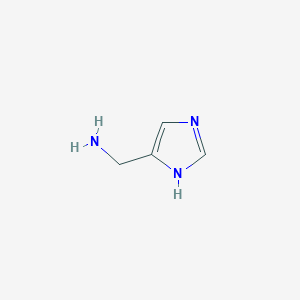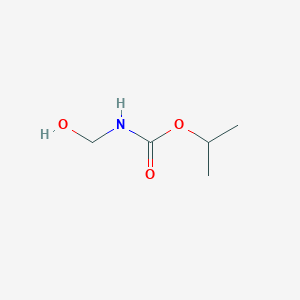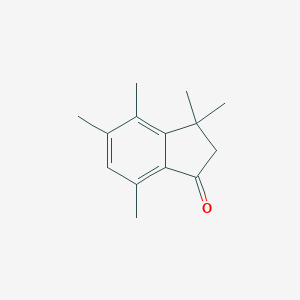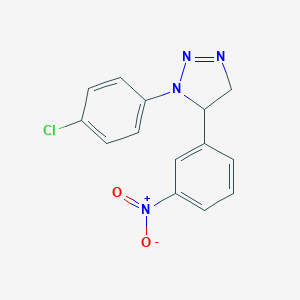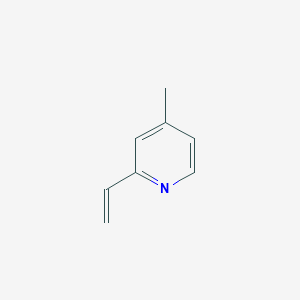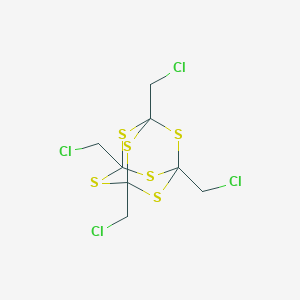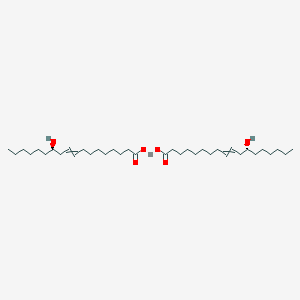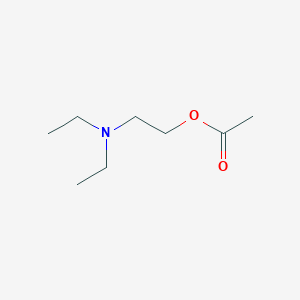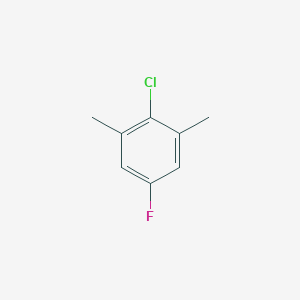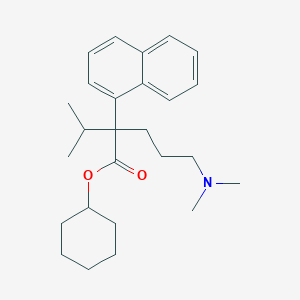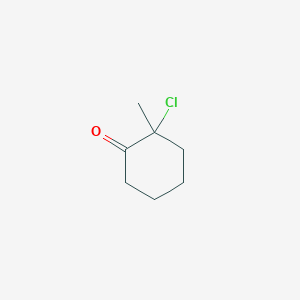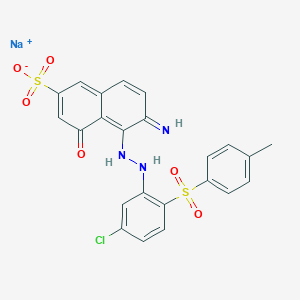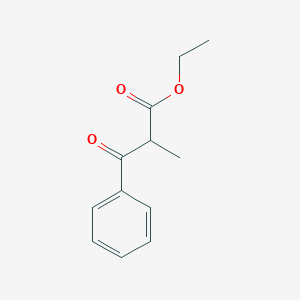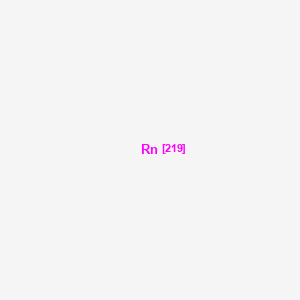
Radon-219
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Radon-219 is a radioactive isotope of radon that has a half-life of only 3.96 seconds. It is produced by the decay of actinium-227, which is itself a decay product of thorium-231. Despite its short half-life, radon-219 has important applications in scientific research, particularly in the study of nuclear reactions and the properties of atomic nuclei. In
Wissenschaftliche Forschungsanwendungen
Radon-219 in Nuclear Medicine and Environmental Monitoring
Application in Nuclear Medicine : Radon-219 (Rn-219) is closely associated with the use of Ra-223 in nuclear medicine, particularly in treatments for bone metastasis in prostate cancer. Rn-219, a noble gas with a half-life of approximately four seconds, can be exhaled by patients treated with Ra-223. Measuring Rn-219 in exhaled breath is important for estimating patients' exhalations and understanding the internal exposure dose of caregivers. Techniques such as the use of Alphaguard radon monitors have been developed for this purpose (Wanke, Szermerski, & Geworski, 2019), (Ooe et al., 2019).
Monitoring and Measurement Systems : Development of monitoring systems for detecting Rn-219 and its daughter radionuclides in the air during alpha radionuclide therapy has been a significant focus. These systems aim to measure the concentration of radon daughters around patients and assess the potential for accumulation of these radionuclides in treatment settings (Yamamoto et al., 2018), (Yamamoto et al., 2019).
Radon-219 in Environmental Studies
Environmental Radioactivity Studies : Rn-219 is a component of the broader study of radon isotopes in environmental radioactivity. Research has focused on measuring radon concentrations in various environments, such as homes, mines, caves, and water sources, to assess health risks and understand the dynamics of radon in different settings (Mărgineanu, 2019), (Dimova, Burnett, & Lane-Smith, 2009).
Radon Isotope Discrimination and Measurement : Discriminative measurement of radon isotopes, including Rn-219, is crucial for accurate environmental monitoring and health risk assessment. This involves the development of monitoring systems that can differentiate between various radon isotopes and measure their concentrations effectively (Kranrod et al., 2020).
Eigenschaften
CAS-Nummer |
14835-02-0 |
|---|---|
Produktname |
Radon-219 |
Molekularformel |
Rn |
Molekulargewicht |
219.00948 g/mol |
IUPAC-Name |
radon-219 |
InChI |
InChI=1S/Rn/i1-3 |
InChI-Schlüssel |
SYUHGPGVQRZVTB-OIOBTWANSA-N |
Isomerische SMILES |
[219Rn] |
SMILES |
[Rn] |
Kanonische SMILES |
[Rn] |
Synonyme |
Actinon Radon Thoron (Element) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



